1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-8-13-14(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNOQALBKFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazole Triflates as Intermediates
- Starting from 3-hydroxy-1-phenyl-1H-pyrazole derivatives, O-triflation is performed using triflic anhydride (Tf2O) and a base such as triethylamine (TEA) in dichloromethane (DCM) at room temperature.
- The resultant pyrazole triflates serve as reactive intermediates for subsequent Pd-catalyzed coupling.
Suzuki-Miyaura Cross-Coupling
- Pyrazole triflates react with various (hetero)aryl boronic acids in the presence of Pd(PPh3)4 catalyst and a base like potassium phosphate (K3PO4).
- Reaction conditions typically involve mild heating and the presence of potassium bromide (KBr) to stabilize the Pd intermediates.
- This method allows the introduction of diverse substituents at the pyrazole ring, expanding the structural complexity and potential functionality.
Sonogashira Coupling
- The triflates also undergo Sonogashira coupling with terminal alkynes using Pd(PPh3)2Cl2 and copper iodide (CuI) catalysts with triethylamine as the base.
- This reaction is valuable for installing alkynyl groups, which can be further cyclized or functionalized.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| O-Triflation | Tf2O, TEA, DCM, rt, 1 h | Pyrazole triflate intermediate | ~83 |
| Suzuki Coupling | Pd(PPh3)4, K3PO4, KBr, heat | 3-substituted pyrazole derivatives | 50–94 |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N | 3-alkynyl-substituted pyrazoles | 65–70 |
These palladium-catalyzed methods provide a robust platform for synthesizing pyrazole derivatives with high selectivity and functional group tolerance.
Alternative Formylation and Functionalization Approaches
For pyrazole derivatives bearing aldehyde or acetyl groups, which can be precursors to this compound analogs, formylation methods such as:
- Bromine-lithium exchange followed by DMF quenching: Selective lithiation at low temperatures (-78 °C) enables formylation at the 4-position.
- Vilsmeier-Haack reaction: Treatment with DMF and POCl3 at elevated temperatures (~70 °C) introduces formyl groups, though care is needed to avoid hydroxyl group substitution.
Following formylation, debenzylation using trifluoroacetic acid (TFA) in toluene can remove benzyl protecting groups to yield free hydroxyl functionalities.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkylation | 1H-pyrazol-4-ol | Benzyloxyethyl bromide, base (NaH, K2CO3) | DMF, room temperature | Moderate | Simple, direct, risk of side reactions |
| Pd-Catalyzed Cross-Coupling | Pyrazole triflates | Pd(PPh3)4, K3PO4, KBr (Suzuki); Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira) | Mild heating, rt to reflux | 50–94 | High selectivity, versatile functionalization |
| Formylation & Debenzylation | Benzylated pyrazole derivatives | n-BuLi, DMF (lithiation); DMF/POCl3 (Vilsmeier); TFA (debenzylation) | Low temp to 70 °C, 1 h to overnight | 60–85 | For aldehyde intermediates, sensitive steps |
Research Findings and Practical Considerations
- The direct alkylation method is widely used for initial synthesis but may require purification to remove N-alkylated byproducts.
- Palladium-catalyzed cross-coupling reactions enable the introduction of complex substituents and are compatible with a range of functional groups, enhancing the compound’s utility in medicinal chemistry and material science.
- The choice of base, solvent, and temperature critically influences the yield and purity of the products.
- Protective group strategies such as benzylation and subsequent debenzylation are essential for controlling site-selectivity during functionalization.
- The use of triflates as intermediates is advantageous due to their high reactivity and selectivity in Pd-catalyzed couplings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxyethyl group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new chemical entities with desirable properties.
Biology
The compound has been investigated for its biological activities , including:
- Enzyme Inhibition : Studies have shown that it can act as a probe to investigate specific biological pathways by modulating enzyme activity.
- Antimicrobial Activity : It has been evaluated against various fungal strains, demonstrating potential as an antifungal agent. For instance, it was synthesized using a copper-catalyzed azide-alkyne cycloaddition method, yielding compounds effective against Candida species and filamentous fungi like Aspergillus fumigatus .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and organic semiconductors. Its unique properties make it suitable for synthesizing advanced materials, including:
- Organic Semiconductors : The cyclization reactions of alkynes involving this compound lead to a range of multisubstituted benzo[b]thiophenes, which are promising in electronic applications.
Case Study 1: Antifungal Activity
A recent study synthesized several derivatives of this compound and evaluated their antifungal properties. The results indicated that certain derivatives exhibited significant activity against Candida albicans and other strains, suggesting potential therapeutic applications.
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the benzyloxyethyl group enhances binding affinity to target enzymes, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The benzyloxyethyl group can enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. This interaction can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol and related pyrazole derivatives:
Physicochemical and Reactivity Comparisons
- Solubility: The benzyloxyethyl group in the target compound enhances lipophilicity compared to the hydrophilic carboxylic acid in 4-[1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl]benzoic acid .
- Synthetic Accessibility : The target compound’s benzyl ether group can be introduced via nucleophilic substitution, similar to the triazole-pyrazole hybrid synthesis in . In contrast, the benzothiazolethio derivative in requires thiol-disulfide exchange, which is more complex .
- The dimethylaminoethyl-benzoic acid derivative may act as a zwitterion, influencing membrane permeability .
Stability and Functional Group Reactivity
- The hydroxyl group at position 4 in the target compound may participate in hydrogen bonding or serve as a site for further derivatization (e.g., esterification). This contrasts with the cyano group in 5-amino-1-[2-(benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile, which is electron-withdrawing and stabilizes the ring .
- The benzyl ether in the target compound is susceptible to hydrogenolysis, whereas the methylthio group in ’s compound is prone to oxidation .
Biological Activity
1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structural framework of this compound includes a pyrazole ring substituted with a benzyloxyethyl group. This specific substitution enhances its interaction with biological macromolecules, such as enzymes and receptors, potentially leading to modulation of various biological activities, including enzyme inhibition and receptor activation.
Biological Activities
The compound has been studied for several biological activities:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit the proliferation of cancer cells in vitro and in vivo. Notably, compounds with similar structures have shown effectiveness against multiple cancer types such as lung, breast, colorectal, and prostate cancers .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory pathways, including NF-κB signaling, which is crucial in the inflammatory response .
3. Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance antibacterial efficacy .
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via cyclization of hydrazide intermediates. For example, phosphorous oxychloride (POCl₃) at 120°C is effective for cyclizing hydrazides into pyrazole cores . Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical: reflux in ethanol promotes cyclization but may require longer reaction times, while DMF accelerates kinetics but risks side reactions . Yields typically range from 50–75%, depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography).
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine IR spectroscopy (to confirm hydroxyl and benzyloxy C-O stretches at ~3400 cm⁻¹ and 1250 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve pyrazole ring protons at δ 6.5–8.0 ppm and benzyloxy ethyl groups at δ 3.5–4.5 ppm), and X-ray crystallography (for unambiguous confirmation of tautomeric forms and hydrogen-bonding networks) . Mass spectrometry (HRMS) is essential for verifying molecular ion peaks and fragmentation patterns.
Q. What are common impurities or byproducts encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Impurities often arise from incomplete cyclization (e.g., unreacted hydrazides) or oxidation of the benzyloxy group. Side products like dimerized pyrazoles or hydrolyzed intermediates can be minimized by using anhydrous solvents and inert atmospheres . Purity ≥95% is achievable via recrystallization from ethanol/water mixtures or silica gel chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the tautomeric behavior and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model tautomeric equilibria (e.g., keto-enol forms) and hydrogen-bonding interactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO or water) reveal solvation effects on stability. These models align with experimental NMR and X-ray data to rationalize reactivity in biological systems .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often stem from assay conditions (e.g., bacterial strain variability, concentration ranges). Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to validate results. For example, tetrazole-containing analogs show anticonvulsant activity only at specific substituent positions, highlighting the need for structure-activity relationship (SAR) studies .
Q. How does the benzyloxyethyl substituent influence the compound’s pharmacokinetic properties compared to other alkyl/aryl groups?
- Methodological Answer : The benzyloxyethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Compare with methyl or phenyl analogs using in vitro Caco-2 cell assays and HPLC-derived permeability coefficients. Metabolic stability can be assessed via liver microsome studies, where the benzyloxy group may undergo CYP450-mediated oxidation .
Q. What crystallographic insights explain the hydrogen-bonding networks and supramolecular assembly of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular O-H···N hydrogen bonds between the pyrazole hydroxyl and adjacent nitrogen atoms, forming 1D chains. Weak C-H···π interactions between benzyl rings further stabilize the lattice. These features correlate with thermal stability (TGA/DSC data) and solubility profiles .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction scalability while maintaining regioselectivity in pyrazole synthesis?
- Answer : Scale-up challenges include exothermic cyclization steps and purification bottlenecks. Use flow chemistry for controlled POCl₃ addition and in-line quenching. Regioselectivity is achieved by pre-functionalizing the hydrazine precursor with electron-withdrawing groups (e.g., trifluoromethyl), directing cyclization to the 4-position .
Q. What strategies validate the absence of toxic intermediates in synthetic pathways?
- Answer : Conduct LC-MS tracking of reaction mixtures to identify transient intermediates (e.g., chloroacetyl byproducts). Toxicity screening using Ames tests or zebrafish embryo models ensures safety for in vitro studies. Replace hazardous reagents (e.g., chloranil) with greener alternatives (e.g., iodine) where possible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
